

N-(4-Formamidophenyl)acetamide: Structural Characterization & Synthetic Utility[1]

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Compound of Interest

Compound Name: *N*-(4-formamidophenyl)acetamide

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Executive Summary & Structural Architecture

N-(4-formamidophenyl)acetamide is a mixed-amide derivative of p-phenylenediamine.[1]

Unlike its symmetric counterparts (diacetyl or diformyl), this molecule possesses asymmetric electronic lability due to the distinct steric and electronic profiles of the acetyl (

) and formyl (

) groups.[1]

It is frequently encountered in two critical contexts:

- **Pharmaceutical Impurity Profiling:** As a trace impurity in the synthesis of Paracetamol (Acetaminophen) or antiviral agents where p-phenylenediamine contaminants undergo non-selective acylation.[1]
- **Synthetic Intermediate:** As a precursor for benzimidazole derivatives, where the labile formyl group allows for selective cyclization while the acetyl group acts as a robust protecting group.[1]

Structural Differentiation (Critical Note)

Researchers often confuse this compound with N-(4-formylphenyl)acetamide (4-acetamidobenzaldehyde).[1] The distinction is vital:

Feature	Target: N-(4-formamidophenyl)acetamide	Confused With: N-(4-formylphenyl)acetamide
Functional Groups	Amide (Acetyl) + Amide (Formyl)	Amide (Acetyl) + Aldehyde
Formula		
MW	178.19 g/mol	163.17 g/mol
Reactivity	Nucleophilic attack at carbonyls; Deformylation	Aldehyde oxidation/reduction; Schiff base formation

Physicochemical Profile

Data summarized from analogous p-phenylenediamine derivatives and calculated properties.

Property	Value / Description	Context
Molecular Weight	178.19 g/mol	Monoisotopic Mass: 178.07
Appearance	White to Off-White Crystalline Solid	Darkens upon oxidation/air exposure.[1]
Melting Point	195°C – 205°C (Predicted)	Higher than mono-acetyl (165°C) due to increased H-bonding network.[1]
Solubility	High: DMSO, DMF, Hot Methanol Low: Water, Diethyl Ether, Hexane	Solubilization requires breaking intermolecular amide H-bonds.[1]
pKa (Acidic)	~14.5 (Amide NH)	Very weak acid; deprotonation requires strong bases (e.g., NaH).[1]
LogP	-0.6 – 0.9	Moderately lipophilic; suitable for RP-HPLC analysis.[1]

Synthetic Methodology

The most robust route to **N-(4-formamidophenyl)acetamide** is the selective formylation of 4-aminoacetanilide.[1] This approach avoids the formation of diacetyl byproducts common in direct acetylation of p-phenylenediamine.[1]

Protocol: Selective Formylation via Mixed Anhydride

Objective: Synthesize **N-(4-formamidophenyl)acetamide** from 4-aminoacetanilide.

Reagents:

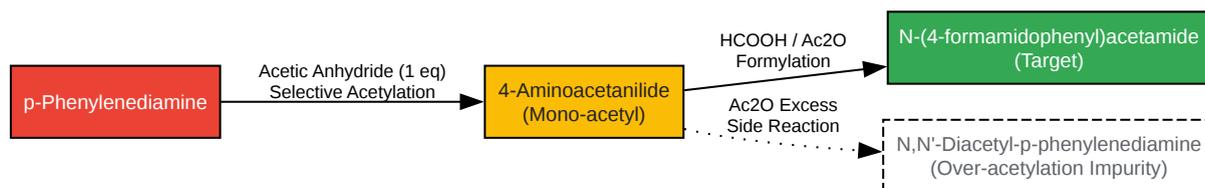
- Precursor: 4-Aminoacetanilide (1.0 eq)[1]
- Formylating Agent: Formic Acid (98%, 5.0 eq) + Acetic Anhydride (1.2 eq)[1]
- Solvent: THF or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

- Activation: In a dry flask, mix Formic Acid (5 eq) and Acetic Anhydride (1.2 eq). Stir at 50°C for 30 minutes to generate the active acetic formic anhydride species in situ.[1]
- Addition: Dissolve 4-Aminoacetanilide in minimal THF. Add this solution dropwise to the activated anhydride mixture at 0°C to prevent di-acetylation exchange.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine () should disappear, replaced by a slightly higher running spot.[1]
- Quench & Workup: Pour the reaction mixture into ice-cold water. The product often precipitates directly.[1]
 - If precipitate forms: Filter, wash with cold water, and dry.[1]
 - If no precipitate:[1] Extract with Ethyl Acetate (3x), wash with saturated (to remove excess acid), brine, dry over , and concentrate.[1]

- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Synthesis & Impurity Logic Diagram



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Figure 1: Synthetic pathway highlighting the target molecule and potential over-acetylation impurity risks.

Analytical Characterization (Fingerprinting)

To validate the structure, researchers must look for the distinct asymmetry between the acetyl and formyl groups.[1]

Nuclear Magnetic Resonance (-NMR)

Solvent: DMSO-

, 400 MHz

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Insight
9.95	Singlet (Broad)	1H	Acetyl-NH	Amide proton (exchangeable). [1]
10.15	Singlet (Broad)	1H	Formyl-NH	Downfield due to aldehyde-like electron withdrawal.[1]
8.25	Singlet/Doublet	1H	-N-CHO	Diagnostic Peak. The formyl proton.[1] May split due to cis/trans rotamers.[1]
7.50 – 7.55	Multiplet	4H	Ar-H	AA'BB' system typical of para- substitution.[1]
2.02	Singlet	3H	-COCH ₃	Acetyl methyl group.[1]

Infrared Spectroscopy (FT-IR)[1][2]

- 3280 – 3300 cm⁻¹: N-H stretching (Amide A).
- 1690 cm⁻¹: Formyl C=O stretch (often sharper/higher frequency than acetyl).[1]
- 1660 cm⁻¹: Acetyl C=O stretch (Amide I).[1]
- 1540 cm⁻¹: N-H bending (Amide II).[1]

Mass Spectrometry (ESI-MS)[1]

- Positive Mode (): 179.08 m/z.[1]
- Fragmentation: Loss of CO (28 Da) from the formyl group is a primary fragmentation pathway, distinguishing it from the diacetyl analog (which loses 42 Da ketene).[1]

Pharmaceutical Relevance: The Paracetamol Connection

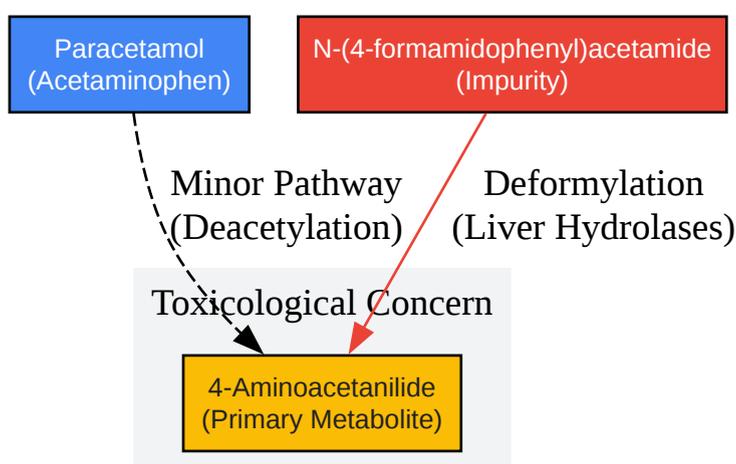
In drug development, this molecule serves as a critical marker for process control.[1]

Impurity J Context

While "Impurity J" in pharmacopeias typically refers to chlorinated or fractionated byproducts, **N-(4-formamidophenyl)acetamide** represents a specific class of "Mixed Amide" impurities.[1]

- Origin: If p-aminophenol (APAP starting material) contains traces of p-phenylenediamine, the standard acetylation step produces 4-aminoacetanilide.[1] If formic acid is present (e.g., as a solvent contaminant or pH adjuster), the formyl impurity is generated.[1]
- Detection: It elutes after Paracetamol but before the diacetyl impurity in standard C18 RP-HPLC methods (Mobile phase: Water/Methanol gradient).[1]

Biological Pathway Diagram



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Figure 2: Metabolic relationship showing how the formyl impurity degrades into the same primary metabolite as Paracetamol, potentially altering toxicological burdens.[1]

References

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- Formylation Techniques: Olah, G. A., et al. "Formylating Agents." [1] Chemical Reviews, 1987.[1] [1]

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Sources

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